8,10-Octadecadienoic acid, (8E,10E)-

描述

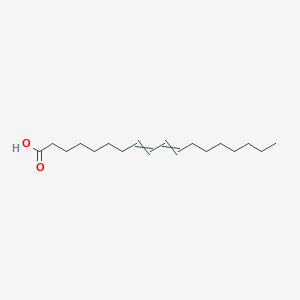

8,10-Octadecadienoic acid, (8E,10E)- is a useful research compound. Its molecular formula is C18H32O2 and its molecular weight is 280.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality 8,10-Octadecadienoic acid, (8E,10E)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8,10-Octadecadienoic acid, (8E,10E)- including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Nutraceutical Applications

1. Anti-inflammatory Properties

Research has highlighted the anti-inflammatory effects of 8,10-octadecadienoic acid derivatives. For instance, studies on related compounds such as 8-oxo-9-octadecenoic acid have demonstrated their ability to inhibit pro-inflammatory cytokines like TNF-α and IL-6 in macrophage cells. This suggests potential applications in treating inflammatory diseases .

2. Cardiovascular Health

The consumption of polyunsaturated fatty acids, including 8,10-octadecadienoic acid, is linked to improved cardiovascular health. These fatty acids can help lower cholesterol levels and reduce the risk of heart disease. A study indicated that dietary intake of such fatty acids could lead to favorable lipid profiles and reduced arterial plaque formation .

Pharmaceutical Applications

1. Drug Development

The unique structural properties of 8,10-octadecadienoic acid make it a candidate for drug development. Its derivatives can serve as intermediates in synthesizing bioactive compounds that exhibit therapeutic effects against various ailments, including metabolic disorders and cancer. For example, research on the metabolic pathways involving octadecadienoic acid has led to the identification of potential drug targets for obesity management through PPARγ activation .

2. Antioxidant Activity

The antioxidant properties of 8,10-octadecadienoic acid derivatives are significant for pharmaceutical applications. They can scavenge free radicals and protect cells from oxidative stress, which is implicated in numerous chronic diseases. This property positions these compounds as potential ingredients in supplements aimed at enhancing overall health and longevity .

Biotechnological Applications

1. Bioconversion Processes

The bioconversion of oleic acid to 8,10-octadecadienoic acid has been explored using microbial fermentation processes. Specific bacterial strains can convert fatty acids into valuable products through enzymatic reactions. This biotechnological approach not only enhances the yield of desired fatty acids but also promotes sustainable practices by utilizing waste substrates .

2. Functional Food Development

Incorporating 8,10-octadecadienoic acid into functional foods is an emerging area of research. Its health benefits can be leveraged to create food products that support metabolic health and reduce inflammation. Studies have shown that foods enriched with polyunsaturated fatty acids can improve gut health and enhance nutrient absorption .

Case Studies

| Study | Findings | Implications |

|---|---|---|

| Hwang et al., 2012 | Identified anti-inflammatory effects of octadecadienoic acid derivatives | Potential for developing anti-inflammatory drugs |

| Cho et al., 2016 | Demonstrated lipid-lowering effects in animal models | Supports use in cardiovascular health supplements |

| Kang et al., 2017 | Showed antioxidant activity in vitro | Opportunities for functional food formulations |

属性

IUPAC Name |

octadeca-8,10-dienoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h8-11H,2-7,12-17H2,1H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJKCKUNKNNYJNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC=CC=CCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H32O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。